N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide
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Overview
Description
N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide is a complex organic compound with a unique structure that combines elements of isoquinoline and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide typically involves multiple steps. One common approach is to start with the preparation of the isoquinoline and chromene intermediates, followed by their coupling through an amide bond formation.
Preparation of Isoquinoline Intermediate: The isoquinoline intermediate can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system.
Preparation of Chromene Intermediate: The chromene intermediate can be synthesized through a Pechmann condensation, where a phenol reacts with a β-keto ester in the presence of an acid catalyst to form the chromene ring system.
Coupling Reaction: The final step involves coupling the isoquinoline and chromene intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler and Pechmann reactions, as well as automated systems for the coupling reaction to minimize human error and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the isoquinoline moiety can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as NaBH4 (sodium borohydride).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide is not fully understood. it is hypothesized that the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetoacetate: A simpler compound with a similar ester functional group, used in various organic syntheses.
Acetylacetone: Another compound with keto-enol tautomerism, used as a building block in organic chemistry.
Uniqueness
N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide is unique due to its combination of isoquinoline and chromene moieties, which provide a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H32N2O6 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide |
InChI |
InChI=1S/C26H32N2O6/c29-23(27-14-24(30)28-12-11-26(32)10-4-3-5-17(26)15-28)16-33-18-8-9-20-19-6-1-2-7-21(19)25(31)34-22(20)13-18/h8-9,13,17,32H,1-7,10-12,14-16H2,(H,27,29) |
InChI Key |
GAEKFQZLPDRKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)CNC(=O)COC3=CC4=C(C=C3)C5=C(CCCC5)C(=O)O4)O |
Origin of Product |
United States |
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